molecular formula C8H8N2O2S B1431976 2-(Ethylsulfonyl)nicotinonitrile CAS No. 1437794-55-2

2-(Ethylsulfonyl)nicotinonitrile

Cat. No.: B1431976
CAS No.: 1437794-55-2
M. Wt: 196.23 g/mol
InChI Key: UBKZVOHCUNIYPL-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)nicotinonitrile is an organic compound with the molecular formula C8H8N2O2S. It is a derivative of nicotinonitrile, characterized by the presence of an ethylsulfonyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)nicotinonitrile typically involves the reaction of nicotinonitrile with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethylsulfonyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)nicotinonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrile and ethylsulfonyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylsulfonyl)nicotinonitrile is unique due to the presence of the ethylsulfonyl group, which can impart different chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for further research and development .

Properties

IUPAC Name

2-ethylsulfonylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-7(6-9)4-3-5-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKZVOHCUNIYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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